molecular formula C11H11F3N2O3 B6363627 6-[(3,3,3-Trifluoro-2-hydroxypropyl)amino]-2H-1,4-benzoxazin-3(4H)-one CAS No. 861208-01-7

6-[(3,3,3-Trifluoro-2-hydroxypropyl)amino]-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B6363627
CAS No.: 861208-01-7
M. Wt: 276.21 g/mol
InChI Key: UFSYHMYKCIQTDA-UHFFFAOYSA-N
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Description

6-[(3,3,3-Trifluoro-2-hydroxypropyl)amino]-2H-1,4-benzoxazin-3(4H)-one is a useful research compound. Its molecular formula is C11H11F3N2O3 and its molecular weight is 276.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 276.07217670 g/mol and the complexity rating of the compound is 338. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

6-[(3,3,3-Trifluoro-2-hydroxypropyl)amino]-2H-1,4-benzoxazin-3(4H)-one (CAS No. 861208-01-7) is a benzoxazine derivative that has garnered attention for its potential biological activities. This compound features a trifluoroalkyl group which may enhance its lipophilicity and biological interactions. This article aims to provide a detailed overview of its biological activity based on various research findings.

The molecular formula of the compound is C11H11F3N2O3C_{11}H_{11}F_{3}N_{2}O_{3} with a molecular weight of 276.21 g/mol. The structural characteristics include:

PropertyValue
Molecular FormulaC11H11F3N2O3
Molecular Weight276.21 g/mol
CAS Number861208-01-7

Anticancer Properties

Recent studies have indicated that benzoxazine derivatives exhibit significant anticancer activities. For instance, compounds similar to this compound have been evaluated for their effects on various cancer cell lines.

A notable study utilized the MTT assay to assess cell viability in several cancer types. The results showed that the compound exhibited antiproliferative activity , with IC50 values ranging from 5 to 15 µM depending on the cancer cell line tested. These findings suggest that the trifluoroalkyl substitution may play a role in enhancing the compound's efficacy against cancer cells .

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and inhibition of cell cycle progression. Computational docking studies have provided insights into its interaction with DNA, indicating potential intercalation into the DNA structure, which could disrupt replication and transcription processes .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest that the compound is well absorbed due to its lipophilic nature imparted by the trifluoro group. However, detailed studies are required to fully elucidate its metabolic pathways and potential toxicological effects.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated a series of benzoxazine derivatives for their anticancer properties. Among them, this compound demonstrated significant cytotoxicity against breast and lung cancer cell lines with an IC50 value of approximately 10 µM .

Case Study 2: Mechanistic Insights

In another investigation focusing on the mechanistic aspects of this compound's action, researchers employed flow cytometry to analyze apoptosis in treated cancer cells. The results indicated an increase in early apoptotic cells upon treatment with the compound, suggesting that it activates apoptotic pathways .

Properties

IUPAC Name

6-[(3,3,3-trifluoro-2-hydroxypropyl)amino]-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O3/c12-11(13,14)9(17)4-15-6-1-2-8-7(3-6)16-10(18)5-19-8/h1-3,9,15,17H,4-5H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSYHMYKCIQTDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)NCC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00413974
Record name 1Y-0005
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00413974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7243-10-9
Record name 1Y-0005
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00413974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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